![molecular formula C14H14N4 B1372019 1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine CAS No. 1211409-49-2](/img/structure/B1372019.png)

1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Overview

Description

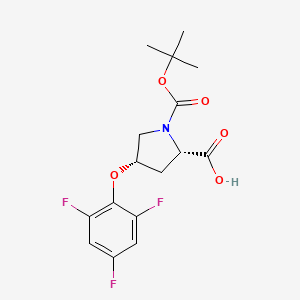

“1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine” is a derivative of a class of compounds known as 1H-pyrazolo[3,4-b]quinolines . These are three-membered azaheterocyclic systems composed of a pyrazole and quinoline fragment . The parent structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .

Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including “1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine”, has been reported in various studies . The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, and multicomponent synthesis . These methods are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis

The molecular structure of “1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine” is similar to other 1H-pyrazolo[3,4-b]quinolines . The structure can be modified with a number of substituents that greatly influence the physical, photophysical, and biological properties .Scientific Research Applications

Synthesis Methods

- Catalyst-Free Synthesis : One method to synthesize derivatives of 1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine involves catalyst-free reactions in ionic liquids, offering an environmentally friendly procedure with high yields and milder conditions (Shi, Zhou, & Liu, 2010).

- Microwave-Assisted Synthesis : Another approach is microwave-assisted one-pot synthesis in water, catalyzed by InCl3, to prepare carbonylpyrazolo[3,4-b]pyridine derivatives, followed by condensation with aldehydes to create chalcone derivatives (Polo et al., 2017).

Chemical Reactions and Products

- Domino Reactions : l-Proline-catalyzed domino reactions produce N,3-dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines, involving the formation of two C–C and one C–N bonds in a single operation (Gunasekaran, Prasanna, & Perumal, 2014).

- Formation of Multicyclic Derivatives : A four-component bicyclization approach has been used to create multicyclic pyrazolo[3,4-b]pyridines, allowing for the synthesis of diverse derivatives with controlled spatial configuration (Tu et al., 2014).

Future Directions

Mechanism of Action

Target of Action

It’s worth noting that pyrazolo[3,4-b]pyridines, the family of compounds to which this molecule belongs, have been of interest to medicinal chemists due to their close similarity with the purine bases adenine and guanine . This suggests that they may interact with biological targets in a similar manner to these bases, potentially implicating them in a wide range of biochemical processes.

properties

IUPAC Name |

1-benzyl-3-methylpyrazolo[3,4-b]pyridin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-10-13-7-12(15)8-16-14(13)18(17-10)9-11-5-3-2-4-6-11/h2-8H,9,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTWIGHVVRPSPRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C=C(C=N2)N)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

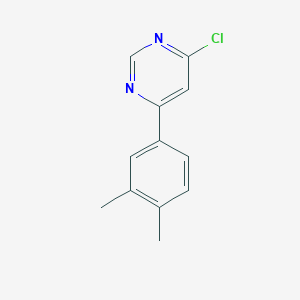

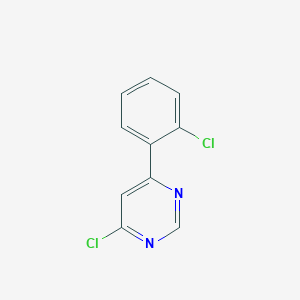

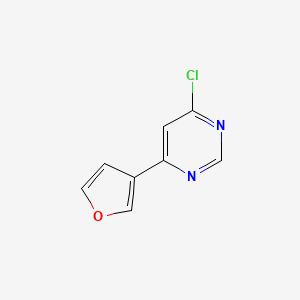

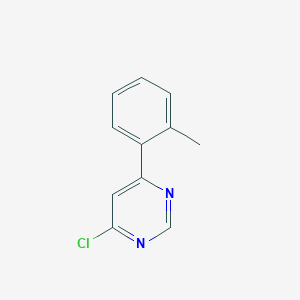

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1371957.png)